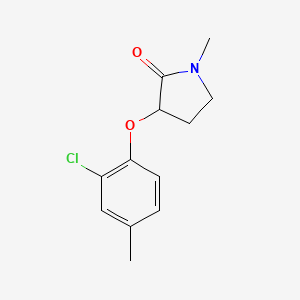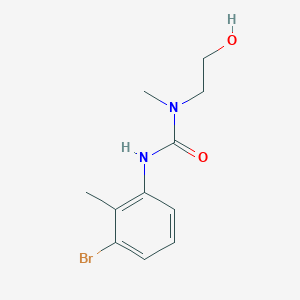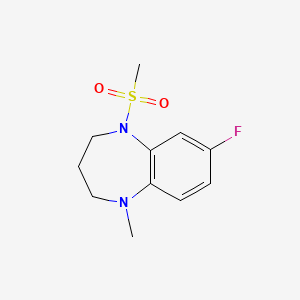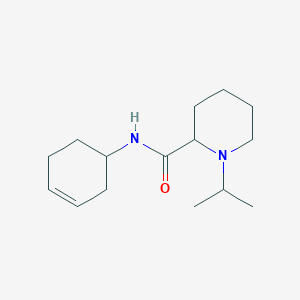
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one, also known as Varenicline, is a medication used to help people quit smoking. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype. It was approved by the FDA in 2006 for use as a smoking cessation aid.
Mecanismo De Acción
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one works by binding to the α4β2 nicotinic acetylcholine receptor subtype, which is the same receptor that nicotine binds to. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one acts as a partial agonist, meaning that it activates the receptor to a lesser extent than nicotine. This reduces the craving for nicotine and the severity of withdrawal symptoms.
Biochemical and Physiological Effects:
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been shown to increase dopamine release in the brain, which is believed to be responsible for its effectiveness in reducing nicotine cravings. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one also has anxiolytic effects, which may be beneficial in reducing the anxiety associated with quitting smoking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been widely used in preclinical and clinical studies for its effectiveness in smoking cessation. However, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has limitations in terms of its potential side effects and interactions with other medications. It is important to carefully monitor patients who are taking 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one to ensure that they do not experience adverse effects.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one. One area of research is the potential use of 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one in treating other disorders such as alcohol dependence and schizophrenia. Another area of research is the development of new medications that target the α4β2 nicotinic acetylcholine receptor subtype, which could potentially be more effective than 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one in helping people quit smoking.
Conclusion:
In conclusion, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one is a medication that has been extensively studied for its effectiveness in helping people quit smoking. It works by binding to the α4β2 nicotinic acetylcholine receptor subtype and reducing the severity of nicotine cravings and withdrawal symptoms. 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has limitations in terms of its potential side effects and interactions with other medications, but it has been shown to be more effective than other smoking cessation aids. Future research on 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one could potentially lead to new treatments for other disorders and the development of more effective smoking cessation aids.
Métodos De Síntesis
The synthesis of 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one involves the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form 2-chloro-4-methylphenoxide. This is then reacted with 2-bromo-1-methylpyrrolidine to form 3-(2-chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has been extensively studied for its effectiveness in helping people quit smoking. Clinical trials have shown that 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one is more effective than other smoking cessation aids such as nicotine replacement therapy and bupropion. In addition to its use as a smoking cessation aid, 3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one has also been studied for its potential use in treating other disorders such as alcohol dependence and schizophrenia.
Propiedades
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10(9(13)7-8)16-11-5-6-14(2)12(11)15/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAMXLGROIFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)



![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7592987.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)